Agistatin D

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

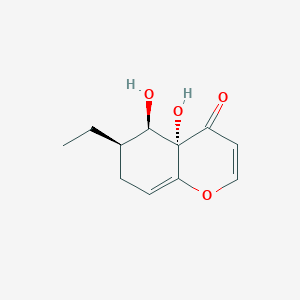

(4aS,5R,6R)-6-ethyl-4a,5-dihydroxy-6,7-dihydro-5H-chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-2-7-3-4-9-11(14,10(7)13)8(12)5-6-15-9/h4-7,10,13-14H,2-3H2,1H3/t7-,10-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJNTFPIOCKSTA-AVPPRXQKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC=C2C(C1O)(C(=O)C=CO2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CC=C2[C@@]([C@@H]1O)(C(=O)C=CO2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144096-47-9 | |

| Record name | Agistatin D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144096-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Discovery and Isolation of Agistatin D from Fusarium sp.: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Agistatin D, a potent cholesterol biosynthesis inhibitor. Originally isolated from the fungus Fusarium sp. KO-811, this compound belongs to a class of novel pyranacetal compounds. This document details the experimental protocols for the fermentation of the producing organism, the extraction and purification of this compound, and the analytical methods used for its structure elucidation. Quantitative data, including spectroscopic and bioactivity metrics, are presented in structured tables for clarity. Furthermore, this guide includes visualizations of the experimental workflows and the proposed mechanism of action of this compound within the cholesterol biosynthesis pathway. This resource is intended for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, mycology, and pharmacology.

Introduction

The quest for novel therapeutic agents from natural sources has led to the discovery of a vast array of bioactive secondary metabolites from microorganisms. Fungi, in particular, have proven to be a rich source of structurally diverse compounds with significant pharmacological activities. In 1992, a research group led by Nakamura first reported the discovery of a series of novel cholesterol biosynthesis inhibitors, designated as Agistatins A, B, C, and D, from the culture broth of Fusaurus sp. KO-811. Among these, this compound emerged as a compound of significant interest due to its potent inhibitory activity. This guide provides a comprehensive technical summary of the foundational work on this compound.

Discovery and Production

Producing Microorganism

This compound is a secondary metabolite produced by the fungal strain Fusarium sp. KO-811. The morphological and cultural characteristics of this strain were instrumental in its initial identification.

Fermentation

The production of this compound was achieved through submerged fermentation of Fusarium sp. KO-811. The following protocol outlines the fermentation process:

Experimental Protocol: Fermentation of Fusarium sp. KO-811

-

Seed Culture: A seed culture was initiated by inoculating a loopful of spores from a slant culture of Fusarium sp. KO-811 into a 500-ml flask containing 100 ml of a seed medium (composition detailed in Table 1). The flask was incubated at 28°C for 48 hours on a rotary shaker.

-

Production Culture: The seed culture was then used to inoculate a 30-liter jar fermentor containing 20 liters of production medium (composition detailed in Table 1).

-

Fermentation Conditions: The fermentation was carried out at 28°C for 5 days with aeration and agitation. The pH of the culture was not controlled during fermentation.

Table 1: Composition of Fermentation Media

| Component | Seed Medium ( g/liter ) | Production Medium ( g/liter ) |

| Glucose | 20 | 40 |

| Soluble Starch | 10 | - |

| Polypeptone | 5 | 10 |

| Yeast Extract | 5 | 5 |

| KH₂PO₄ | 1 | 1 |

| MgSO₄·7H₂O | 0.5 | 0.5 |

| pH (adjusted with NaOH) | 7.0 | 7.0 |

Isolation and Purification

Following fermentation, the culture broth was processed to isolate and purify this compound. The workflow for this process is depicted in the diagram below.

Caption: Workflow for the isolation and purification of this compound.

Experimental Protocol: Isolation and Purification of this compound

-

Extraction: The culture filtrate (18 liters) was adjusted to pH 4.0 and extracted twice with an equal volume of ethyl acetate.

-

Concentration: The combined ethyl acetate layers were concentrated under reduced pressure to yield an oily crude extract.

-

Silica Gel Chromatography: The crude extract was subjected to silica gel column chromatography using a chloroform-methanol gradient elution system. Fractions exhibiting inhibitory activity against cholesterol biosynthesis were collected.

-

Sephadex LH-20 Chromatography: The active fractions were further purified by Sephadex LH-20 column chromatography with methanol as the eluent.

-

Preparative HPLC: The final purification of this compound was achieved by preparative high-performance liquid chromatography (HPLC) on an ODS column with a methanol-water solvent system.

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic analyses.

Caption: Process of this compound structure elucidation.

Table 2: Physicochemical and Spectroscopic Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 210 |

| Appearance | Colorless needles |

| Melting Point | 118-120 °C |

| UV (λmax, MeOH) | 225 nm (ε 8,000) |

| IR (νmax, KBr) | 3400, 1710, 1640 cm⁻¹ |

| ¹H NMR (CDCl₃, δ ppm) | 6.88 (1H, dd, J=10, 2Hz), 6.13 (1H, d, J=10Hz), 5.45 (1H, s), 4.40 (1H, m), 3.80 (3H, s), 2.05 (3H, s) |

| ¹³C NMR (CDCl₃, δ ppm) | 198.0, 170.1, 145.0, 128.0, 100.2, 75.8, 68.5, 52.0, 25.0, 20.8, 15.5 |

Biological Activity

This compound was identified based on its ability to inhibit cholesterol biosynthesis in a cell-based assay.

Inhibition of Cholesterol Biosynthesis

Experimental Protocol: Cholesterol Biosynthesis Inhibition Assay

-

Cell Culture: HepG2 cells were cultured in a suitable medium.

-

Assay: The cells were incubated with [¹⁴C]acetate in the presence of varying concentrations of this compound.

-

Lipid Extraction: After incubation, cellular lipids were extracted.

-

Analysis: The amount of [¹⁴C]cholesterol synthesized was quantified by thin-layer chromatography (TLC) and scintillation counting.

-

IC₅₀ Determination: The concentration of this compound that inhibited cholesterol synthesis by 50% (IC₅₀) was calculated.

Table 3: Inhibitory Activity of Agistatins against Cholesterol Biosynthesis

| Compound | IC₅₀ (µM) |

| Agistatin A | 1.5 |

| Agistatin B | 10 |

| Agistatin C | 5.0 |

| This compound | 2.5 |

| Compactin | 0.02 |

Proposed Mechanism of Action

While the precise molecular target of this compound was not definitively identified in the initial discovery, its inhibitory effect on cholesterol biosynthesis suggests interference with one of the key enzymes in the pathway. The cholesterol biosynthesis pathway is a complex series of enzymatic reactions, with HMG-CoA reductase being a well-known rate-limiting step and the target of statin drugs.

Caption: Proposed inhibition point of this compound in the cholesterol biosynthesis pathway.

Conclusion

This compound, a pyranacetal isolated from Fusarium sp. KO-811, represents a significant discovery in the field of natural product-based cholesterol biosynthesis inhibitors. This technical guide has provided a detailed account of its discovery, the methodologies for its production and purification, its structural characterization, and its biological activity. The potent inhibitory effect of this compound on cholesterol synthesis highlights its potential as a lead compound for the development of new therapeutic agents for hypercholesterolemia. Further research is warranted to fully elucidate its precise mechanism of action and to explore its pharmacological potential.

Agistatin D: A Technical Guide to its Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agistatin D is a fungal metabolite that has garnered interest for its biological activities, primarily as an inhibitor of cholesterol biosynthesis and for its antimicrobial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound, intended for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound is a polyketide-derived natural product with a distinctive bicyclic structure. Its formal chemical name is (4aS,5R,6R)-6-ethyl-4a,5,6,7-tetrahydro-4a,5-dihydroxy-4H-1-benzopyran-4-one. The molecular structure of this compound is characterized by a dihydropyranone ring fused to a substituted cyclohexane ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₄ | [1] |

| Molecular Weight | 210.23 g/mol | [1] |

| CAS Number | 144096-47-9 | [1] |

| Appearance | White to off-white solid | - |

| Solubility | Soluble in acetone and DMSO | - |

| Melting Point | Not reported | - |

Spectroscopic Data

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ethyl Group (-CH₂CH₃) | 0.8 - 1.5 | 10 - 20 |

| Aliphatic Protons (Cyclohexane ring) | 1.5 - 2.5 | 20 - 40 |

| Protons adjacent to Oxygen | 3.5 - 4.5 | 60 - 80 |

| Olefinic Protons | 5.5 - 7.5 | 100 - 150 |

| Carbonyl Carbon | - | 190 - 210 |

Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS): HRMS analysis of this compound would be expected to yield a molecular ion peak corresponding to its exact mass, confirming its elemental composition.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 211.0965 |

| [M+Na]⁺ | 233.0784 |

| [M-H]⁻ | 209.0819 |

Experimental Protocols

Isolation of this compound from Fusarium sp.

While a specific, detailed protocol for the isolation of this compound is not widely published, a general workflow can be inferred from standard natural product isolation techniques from fungal sources.

Methodology:

-

Fermentation: A pure culture of the producing Fusarium species is inoculated into a suitable liquid fermentation medium and incubated for a period of time to allow for the production of secondary metabolites, including this compound.

-

Extraction: The fermentation broth is separated from the mycelia by filtration. The broth is then extracted with an organic solvent, such as ethyl acetate, to partition the organic compounds from the aqueous medium.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound. This typically involves:

-

Silica Gel Column Chromatography: To separate compounds based on polarity.

-

Sephadex LH-20 Chromatography: For size-exclusion and further purification.

-

High-Performance Liquid Chromatography (HPLC): A final polishing step using a preparative HPLC column to obtain pure this compound.

-

-

Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HSQC, HMBC) and mass spectrometry.

Biological Activity and Mechanism of Action

Cholesterol Biosynthesis Inhibition

This compound is reported to be an inhibitor of cholesterol biosynthesis.[1] The primary target for many cholesterol-lowering drugs, such as statins, is HMG-CoA reductase, a key enzyme in the mevalonate pathway. While the precise mechanism for this compound has not been fully elucidated in publicly available literature, it is hypothesized to interfere with an enzymatic step in this pathway.

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties. The exact mechanism of its antimicrobial action is not well-defined. However, many antimicrobial natural products act by disrupting cell membranes, inhibiting essential enzymes, or interfering with nucleic acid synthesis.

References

Agistatin D: An In-depth Technical Guide on a Fungal Metabolite with Cholesterol-Lowering Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agistatin D is a naturally occurring pyranacetal compound that has been identified as an inhibitor of cholesterol biosynthesis.[1] Isolated from a strain of the fungus Fusarium sp., this compound belongs to a class of secondary metabolites with potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the currently available information on the biological activity and molecular targets of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is characterized by its pyranacetal core structure. While detailed physicochemical properties are not extensively documented in publicly accessible literature, its fungal origin and classification as a pyranacetal provide a basis for understanding its general characteristics.

Biological Activity: Inhibition of Cholesterol Biosynthesis

The primary biological activity attributed to this compound is the inhibition of cholesterol biosynthesis.[1] Fungal metabolites have historically been a rich source of compounds that interfere with this pathway, with the most prominent examples being the statin class of drugs.

Molecular Target and Mechanism of Action

While it is known that this compound inhibits cholesterol biosynthesis, the precise molecular target within this complex pathway has not been definitively identified in the available literature. The cholesterol biosynthesis pathway involves numerous enzymatic steps, any of which could be the point of inhibition.

Hypothesized Target: Based on the mechanism of other fungal-derived cholesterol-lowering agents, a potential target for this compound could be HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. However, without direct experimental evidence, this remains speculative. Further enzymatic assays are required to elucidate the exact mechanism of action.

Quantitative Data

A thorough review of the existing scientific literature did not yield specific quantitative data regarding the efficacy of this compound, such as IC50 or Ki values for the inhibition of cholesterol biosynthesis or its effects on specific molecular targets. The original research describing the isolation and initial characterization of Agistatins, including this compound, is not readily accessible in the public domain, which limits the availability of such detailed information.

Experimental Protocols

Detailed experimental protocols for the key experiments cited in the limited available literature are not publicly available. However, based on standard methodologies used to assess inhibitors of cholesterol biosynthesis, the following outlines a general approach that could be employed to characterize the activity of this compound.

In Vitro Cholesterol Biosynthesis Inhibition Assay

This assay would be fundamental to quantifying the inhibitory effect of this compound on the overall cholesterol biosynthesis pathway in a cellular context.

Objective: To determine the concentration-dependent inhibition of cholesterol biosynthesis by this compound in a relevant cell line (e.g., HepG2 human hepatoma cells).

Methodology:

-

Cell Culture: HepG2 cells are cultured in a suitable medium until they reach a desired confluency.

-

Treatment: Cells are then incubated with varying concentrations of this compound for a specified period. A vehicle control (e.g., DMSO) and a positive control (e.g., a known statin) are included.

-

Radiolabeling: [¹⁴C]-acetate or another suitable radiolabeled precursor is added to the culture medium. This precursor will be incorporated into newly synthesized cholesterol.

-

Lipid Extraction: After the incubation period, cells are harvested, and total lipids are extracted using a standard method (e.g., Folch extraction).

-

Separation and Quantification: The extracted lipids are separated by thin-layer chromatography (TLC) to isolate the cholesterol fraction. The radioactivity of the cholesterol spot is then quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition of cholesterol synthesis at each concentration of this compound is calculated relative to the vehicle control. The IC50 value, the concentration at which 50% of cholesterol synthesis is inhibited, can then be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for Characterizing this compound

References

An In-depth Technical Guide to Agistatin D: Natural Source and Fungal Metabolite Origin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agistatin D is a fungal metabolite that has garnered interest for its biological activities, including the inhibition of cholesterol biosynthesis. This technical guide provides a comprehensive overview of this compound, focusing on its natural source, fungal origin, and key experimental data. Detailed methodologies for its isolation, characterization, and biological evaluation are presented to facilitate further research and development.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds with significant potential for drug discovery. Among these, the Agistatins, a family of pyranacetal compounds, have been identified as potent inhibitors of cholesterol biosynthesis. This guide specifically focuses on this compound, providing a detailed account of its scientific background and technical data for researchers in natural product chemistry, mycology, and pharmacology.

Natural Source and Fungal Origin

This compound is a natural product produced by a strain of the fungal genus Fusarium. The producing organism was identified as Fusarium sp. F-153. It is also reported as a metabolite of Penicillium agaricoides. Fungi of the Fusarium genus are ubiquitous in soil and are known to produce a wide array of secondary metabolites with diverse biological activities. The production of this compound highlights the metabolic potential of this fungal genus as a source for novel bioactive compounds.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. The following table summarizes the key physicochemical and spectral properties of this compound.

| Property | Data |

| Molecular Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 210.23 g/mol |

| UV λmax (MeOH) nm (ε) | 235 (10,000), 280 (6,000) |

| IR (KBr) cm⁻¹ | 3400, 1710, 1640, 1610 |

| ¹H NMR (CDCl₃, ppm) | δ 1.35 (3H, d, J=7Hz), 2.20 (1H, m), 2.50 (1H, m), 3.05 (1H, m), 4.60 (1H, d, J=4Hz), 5.40 (1H, d, J=2Hz), 6.10 (1H, d, J=6Hz), 7.15 (1H, d, J=6Hz) |

| ¹³C NMR (CDCl₃, ppm) | δ 18.2, 35.5, 40.8, 68.2, 98.1, 101.5, 118.5, 142.8, 165.2, 192.5, 195.8 |

Experimental Protocols

This section provides detailed methodologies for the fermentation, isolation, purification, and biological evaluation of this compound, based on established protocols.

Fungal Fermentation and Production of this compound

A seed culture of Fusarium sp. F-153 is prepared by inoculating a suitable liquid medium (e.g., Potato Dextrose Broth) and incubating at 28°C for 3 days on a rotary shaker. The seed culture is then used to inoculate a larger production culture containing a production medium (e.g., a modified Czapek-Dox medium). The production culture is incubated for 7-10 days under the same conditions.

Isolation and Purification of this compound

The fungal biomass is separated from the culture broth by filtration. The culture filtrate is extracted with an organic solvent such as ethyl acetate. The organic extract is concentrated under reduced pressure to yield a crude extract. The crude extract is then subjected to a series of chromatographic techniques for purification. A typical purification workflow is outlined below.

Structure Elucidation

The structure of the purified this compound is determined using a combination of spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet (UV) Spectroscopy: To identify chromophores.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC): To determine the carbon-hydrogen framework and establish the final structure.

Biological Activity Assays

The inhibitory activity of this compound against HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, can be determined using a spectrophotometric assay. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by HMG-CoA reductase.

Protocol:

-

Prepare a reaction mixture containing phosphate buffer, NADPH, and HMG-CoA reductase enzyme.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding the substrate, HMG-CoA.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

The antifungal activity of this compound can be evaluated against a panel of pathogenic fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol:

-

Prepare a serial dilution of this compound in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test fungus.

-

Incubate the plates at an appropriate temperature for 24-48 hours.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible fungal growth.

Biological Activity and Mechanism of Action

This compound is a known inhibitor of cholesterol biosynthesis. While the precise molecular target within the pathway is not fully elucidated in the available literature, its inhibitory action suggests a potential interaction with a key enzyme in this pathway, such as HMG-CoA reductase. The inhibition of this pathway is a well-established strategy for lowering cholesterol levels.

Conclusion

This compound represents a promising natural product with potential applications in the management of hypercholesterolemia. This technical guide provides a foundational resource for researchers interested in exploring the therapeutic potential of this fungal metabolite. Further studies are warranted to fully elucidate its mechanism of action, explore its broader biological activity spectrum, and optimize its production for potential clinical development.

Agistatin D: A Technical Whitepaper on a Novel Cholesterol Biosynthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agistatin D (CAS Number: 144096-47-9) is a naturally occurring pyranacetal that has been identified as an inhibitor of cholesterol biosynthesis.[1][2][3] Isolated from fungal species such as Fusarium sp. and Penicillium agaricoides, this small molecule presents a potential avenue for the development of new therapeutic agents targeting hypercholesterolemia and related metabolic disorders.[1][4] This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, including its chemical properties, proposed mechanism of action, and potential biological activities. While specific quantitative data for this compound remains limited in publicly accessible literature, this paper outlines the established experimental frameworks and signaling pathways relevant to its characterization as a cholesterol biosynthesis inhibitor.

Chemical and Physical Properties

This compound is characterized by a pyranacetal core structure. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 144096-47-9 | [1][2][4] |

| Molecular Formula | C₁₁H₁₄O₄ | [1][4] |

| Molecular Weight | 210.23 g/mol | [1][4] |

| Source | Isolated from Fusarium sp. and Penicillium agaricoides | [1][4] |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature |

Biological Activity and Proposed Mechanism of Action

The primary biological activity attributed to this compound is the inhibition of cholesterol biosynthesis.[1][2][3] While the precise molecular target has not been definitively identified in the available literature, its action is hypothesized to be analogous to that of statins, the most well-known class of cholesterol-lowering drugs.

Inhibition of the Mevalonate Pathway

The biosynthesis of cholesterol is a complex process known as the mevalonate pathway. The rate-limiting step in this pathway is the conversion of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonate, a reaction catalyzed by the enzyme HMG-CoA reductase (HMGCR). Statins act as competitive inhibitors of HMGCR, leading to a reduction in endogenous cholesterol production. It is plausible that this compound exerts its inhibitory effect at a key enzymatic step within this pathway.

Hypothesized Mechanism of Action of this compound

Caption: Hypothesized inhibition of the mevalonate pathway by this compound.

Regulation of the SREBP Pathway

The cellular response to depleted cholesterol levels is primarily mediated by the Sterol Regulatory Element-Binding Protein (SREBP) pathway. In a state of low intracellular cholesterol, SREBPs are activated and translocate to the nucleus, where they upregulate the transcription of genes involved in cholesterol synthesis and uptake, including the gene for HMGCR and the LDL receptor. If this compound inhibits cholesterol synthesis, it would be expected to trigger a compensatory activation of the SREBP pathway.

SREBP Pathway Activation in Response to Cholesterol Depletion

Caption: SREBP pathway activation under low cholesterol conditions.

Antimicrobial Activity

In addition to its effects on cholesterol metabolism, this compound has been reported to exhibit antimicrobial properties against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[4] The proposed mechanism for this activity is the inhibition of bacterial protein synthesis through binding to ribosomes.[4] However, specific Minimum Inhibitory Concentration (MIC) values are not available in the reviewed literature.

Experimental Protocols

While specific experimental data for this compound is scarce, this section provides detailed methodologies for key experiments that would be essential for its characterization.

In Vitro HMG-CoA Reductase Inhibition Assay

This assay is designed to determine the direct inhibitory effect of a compound on the activity of HMG-CoA reductase.

Materials:

-

Recombinant human HMG-CoA reductase

-

HMG-CoA substrate

-

NADPH

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT and EDTA)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, and HMG-CoA reductase in the wells of a 96-well plate.

-

Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., pravastatin).

-

Initiate the reaction by adding HMG-CoA to all wells.

-

Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction rates for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Workflow for HMG-CoA Reductase Inhibition Assay

Caption: Workflow for determining HMG-CoA reductase inhibition.

Cell-Based Cholesterol Synthesis Assay

This assay measures the de novo synthesis of cholesterol in cultured cells in the presence of the test compound.

Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

Cell culture medium and supplements

-

[¹⁴C]-Acetate

-

This compound

-

Lipid extraction solvents (e.g., hexane/isopropanol)

-

Thin-layer chromatography (TLC) system

-

Scintillation counter

Procedure:

-

Seed HepG2 cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a predetermined period (e.g., 24 hours).

-

Add [¹⁴C]-Acetate to the culture medium and incubate for a further period to allow for its incorporation into newly synthesized lipids.

-

Wash the cells and extract the total lipids using an appropriate solvent system.

-

Separate the lipid classes, including cholesterol, using TLC.

-

Quantify the amount of radiolabeled cholesterol in each sample using a scintillation counter.

-

Determine the effect of this compound on cholesterol synthesis relative to a vehicle control.

Quantitative Data Summary

Currently, there is a lack of publicly available, peer-reviewed quantitative data for this compound. The following tables are presented as templates for the types of data that are crucial for a comprehensive technical evaluation of this compound.

Table 1: In Vitro Inhibitory Activity

| Assay | Target | IC₅₀ (nM) |

| HMG-CoA Reductase Inhibition | HMGCR | Data Not Available |

| Cell-Based Cholesterol Synthesis | De Novo Synthesis | Data Not Available |

Table 2: Antimicrobial Activity

| Organism | Strain | MIC (µg/mL) |

| Escherichia coli | ATCC 25922 | Data Not Available |

| Pseudomonas aeruginosa | ATCC 27853 | Data Not Available |

| Staphylococcus aureus | ATCC 25923 | Data Not Available |

Future Directions and Conclusion

This compound represents a promising natural product with the potential to serve as a lead compound for the development of novel cholesterol-lowering agents. Its reported inhibition of cholesterol biosynthesis warrants further investigation to elucidate its precise molecular target and mechanism of action. Key future research should focus on:

-

Target Identification: Determining the specific enzyme(s) in the mevalonate pathway that are inhibited by this compound.

-

Quantitative Biological Evaluation: Establishing robust IC₅₀ and MIC values through standardized assays.

-

In Vivo Efficacy: Assessing the cholesterol-lowering effects of this compound in relevant animal models of hypercholesterolemia.

-

Pharmacokinetic and Toxicological Profiling: Characterizing the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound.

-

Total Synthesis: Developing a synthetic route to enable the production of larger quantities for further study and the generation of analogues for structure-activity relationship (SAR) studies.

References

- 1. Total synthesis of all (–)-Agelastatin alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total synthesis of (−)-agelastatin A: an SH2′ radical azidation strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 144096-47-9 | UFA09647 | Biosynth [biosynth.com]

Agistatin D: A Technical Overview of a Fungal Cholesterol Biosynthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agistatin D, with the molecular formula C₁₁H₁₄O₄, is a naturally occurring pyranacetal that has been identified as an inhibitor of cholesterol biosynthesis.[1] First isolated from a fungus of the Fusarium species, this small molecule represents a potential area of interest for researchers in metabolic diseases and drug discovery.[1] This technical guide provides a comprehensive overview of the known information on this compound, including its chemical properties, biological activity, and the general experimental methodologies relevant to its study. Due to the limited availability of detailed public data, this document also outlines a hypothetical framework for the in-depth analysis required for drug development professionals, including placeholder data tables and conceptual diagrams.

Chemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and potential therapeutic development.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₄ | [1] |

| Molecular Weight | 210.23 g/mol | [1] |

| CAS Number | 144096-47-9 | [1] |

| Canonical SMILES | CCC1CC2=C(C(=O)C=CO2)C(C1O)O | [1] |

| IUPAC Name | (4aR,5R,6R)-6-ethyl-4a,5,6,7-tetrahydro-4a,5-dihydroxy-4H-1-benzopyran-4-one | [1] |

Biological Activity and Mechanism of Action

This compound is known to inhibit cholesterol biosynthesis.[1] The precise mechanism of action, including the specific enzymatic target within the cholesterol biosynthesis pathway, has not been detailed in widely available literature. Statins, a well-known class of cholesterol-lowering drugs, primarily act by inhibiting HMG-CoA reductase, a key rate-limiting enzyme in this pathway. It is plausible that this compound may act on this or other enzymes within the sterol synthesis cascade.

To elucidate the exact mechanism, a series of enzymatic and cell-based assays would be required. Below is a conceptual workflow for investigating the mechanism of action of a novel cholesterol biosynthesis inhibitor like this compound.

Figure 1: Conceptual workflow for the elucidation of the mechanism of action of this compound.

Hypothetical Quantitative Data

The following tables represent the types of quantitative data that would be essential for a thorough evaluation of this compound. The values presented are for illustrative purposes only and are not based on experimental results.

Table 1: Hypothetical In Vitro Enzyme Inhibition Data

| Target Enzyme | This compound IC₅₀ (nM) | Pravastatin IC₅₀ (nM) (Control) |

| HMG-CoA Reductase | 50 | 20 |

| Squalene Synthase | >10,000 | - |

| Squalene Epoxidase | >10,000 | - |

Table 2: Hypothetical Cell-Based Cholesterol Biosynthesis Inhibition

| Cell Line | This compound IC₅₀ (µM) | Pravastatin IC₅₀ (µM) (Control) |

| HepG2 (Human Hepatoma) | 1.5 | 0.5 |

| A549 (Human Lung Carcinoma) | 12.8 | 8.2 |

Experimental Protocols

Isolation and Purification of this compound from Fusarium sp.

-

Fungal Culture: A pure strain of the this compound-producing Fusarium species would be cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal conditions for secondary metabolite production (e.g., temperature, pH, aeration, and incubation time).

-

Extraction: The fungal biomass and culture broth would be separated. The broth would be extracted with an organic solvent such as ethyl acetate. The mycelia could also be extracted separately after homogenization.

-

Chromatographic Separation: The crude extract would be subjected to a series of chromatographic techniques to isolate this compound. This would typically involve:

-

Column Chromatography: Initial separation on a silica gel column using a gradient of solvents (e.g., hexane and ethyl acetate).

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purification using a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., methanol/water or acetonitrile/water gradient).

-

-

Structure Elucidation: The structure of the purified compound would be confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

HMG-CoA Reductase Inhibition Assay

A standard in vitro assay to determine the inhibitory activity of this compound against HMG-CoA reductase would be performed.

-

Reaction Mixture: A typical reaction mixture would contain recombinant human HMG-CoA reductase, the substrate HMG-CoA, and the cofactor NADPH in a suitable buffer.

-

Inhibitor Addition: Varying concentrations of this compound (and a positive control like pravastatin) would be pre-incubated with the enzyme.

-

Reaction Initiation and Monitoring: The reaction would be initiated by the addition of HMG-CoA. The rate of NADPH oxidation to NADP⁺ would be monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: The initial reaction rates would be calculated for each inhibitor concentration. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, would be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Figure 2: General workflow for an HMG-CoA reductase inhibition assay.

Cell-Based Cholesterol Biosynthesis Assay

This assay would measure the ability of this compound to inhibit cholesterol synthesis in a cellular context.

-

Cell Culture: A relevant cell line, such as the human hepatoma cell line HepG2, would be cultured to sub-confluency.

-

Treatment: The cells would be incubated with varying concentrations of this compound for a specified period.

-

Radiolabeling: A radiolabeled precursor of cholesterol, such as [¹⁴C]-acetate or [³H]-mevalonate, would be added to the culture medium.

-

Lipid Extraction: After incubation, the cells would be harvested, and total lipids would be extracted.

-

Separation and Quantification: The lipid extract would be separated by thin-layer chromatography (TLC) or HPLC to isolate the cholesterol fraction. The amount of radiolabel incorporated into cholesterol would be quantified using a scintillation counter.

-

Data Analysis: The inhibition of cholesterol synthesis would be calculated relative to a vehicle-treated control. The IC₅₀ value would be determined from the dose-response curve.

Signaling Pathway

The inhibition of cholesterol biosynthesis by statins is known to trigger a feedback mechanism involving the sterol regulatory element-binding proteins (SREBPs), particularly SREBP-2. A decrease in intracellular cholesterol levels leads to the activation of SREBP-2, which translocates to the nucleus and upregulates the expression of genes involved in cholesterol uptake and synthesis, including the LDL receptor (LDLR) and HMG-CoA reductase (HMGCR). It is highly probable that this compound, if it effectively lowers intracellular sterol levels, would induce a similar signaling cascade.

Figure 3: Postulated signaling pathway of this compound based on its role as a cholesterol biosynthesis inhibitor.

Conclusion

This compound is a fungal metabolite with confirmed activity as a cholesterol biosynthesis inhibitor. While its basic chemical identity is established, a significant gap exists in the publicly available scientific literature regarding its specific mechanism of action, quantitative potency, and detailed experimental protocols. The information and conceptual frameworks presented in this technical guide are intended to provide a foundation for researchers and drug development professionals interested in further investigating this molecule. Future studies are required to fully characterize the therapeutic potential of this compound.

References

An In-depth Technical Guide to Agistatin D: A Pyranacetal Fungal Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agistatin D is a naturally occurring pyranacetal produced by fungal species, notably from the genus Fusarium.[1] This metabolite has garnered attention within the scientific community for its potential biological activities, primarily as an inhibitor of cholesterol biosynthesis. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical properties, biological functions, and the methodologies pertinent to its study. While the available data on its quantitative efficacy and specific molecular mechanisms are limited in the public domain, this guide consolidates the existing information to serve as a foundational resource for researchers and professionals in drug discovery and development.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds that have historically played a crucial role in drug discovery. This compound, a pyranacetal isolated from Fusarium sp., represents one such molecule of interest.[1] Its characterization as an inhibitor of cholesterol biosynthesis positions it as a subject for investigation in the context of metabolic diseases and potentially other therapeutic areas. This document aims to provide a detailed technical overview of this compound, summarizing its known attributes and outlining experimental approaches for its further investigation.

Chemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its study and potential application.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₄O₄ | [1] |

| Molecular Weight | 210.23 g/mol | [1] |

| CAS Number | 144096-47-9 | [1] |

| Class | Pyranacetal | [1] |

Biological Activity

The primary biological activity attributed to this compound is the inhibition of cholesterol biosynthesis.[1] Additionally, some sources suggest potential antimicrobial properties.

Inhibition of Cholesterol Biosynthesis

Antimicrobial Activity

There are indications that this compound may possess antimicrobial properties. As with its cholesterol-lowering activity, detailed quantitative data, including Minimum Inhibitory Concentration (MIC) values against various microbial strains, are not currently published.

Experimental Protocols

Detailed experimental protocols specific to this compound are not extensively documented. However, based on standard methodologies for analogous compounds, the following sections outline plausible experimental designs.

Isolation and Purification of this compound from Fusarium sp.

The isolation of this compound involves standard natural product chemistry techniques. The general workflow is as follows:

Methodology:

-

Fermentation: Cultivate the selected Fusarium sp. strain in a suitable liquid medium under optimal growth conditions to encourage the production of secondary metabolites.

-

Extraction: After a sufficient incubation period, separate the mycelia from the culture broth by filtration. Extract both the broth and the mycelia with an appropriate organic solvent, such as ethyl acetate, to partition the secondary metabolites.

-

Concentration: Remove the solvent from the extract under reduced pressure to yield a crude extract.

-

Chromatography: Subject the crude extract to a series of chromatographic techniques for purification. This typically starts with column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate) to separate compounds based on polarity.

-

Fraction Analysis: Collect fractions and analyze them using techniques like Thin Layer Chromatography (TLC) to identify those containing this compound.

-

High-Performance Liquid Chromatography (HPLC): Pool the fractions containing the compound of interest and subject them to further purification by HPLC, often using a reverse-phase column, to obtain pure this compound.

-

Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cholesterol Biosynthesis Inhibition Assay

To quantify the inhibitory effect of this compound on cholesterol biosynthesis, a cell-based assay is commonly employed.

Methodology:

-

Cell Culture: Plate a suitable cell line, such as human hepatoma cells (HepG2), which are active in cholesterol synthesis.

-

Compound Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known statin).

-

Radiolabeling: After a pre-incubation period with the compound, add a radiolabeled precursor of cholesterol, such as [14C]-acetate, to the cell culture medium.

-

Incubation: Incubate the cells for a period sufficient to allow for the incorporation of the radiolabel into newly synthesized cholesterol.

-

Lipid Extraction: Lyse the cells and extract the total lipids using a standard method, such as the Folch procedure.

-

Cholesterol Separation: Separate the cholesterol from other lipids in the extract using TLC or HPLC.

-

Quantification: Quantify the amount of radiolabeled cholesterol in each sample using a scintillation counter.

-

Data Analysis: Determine the percentage of inhibition of cholesterol synthesis for each concentration of this compound relative to the vehicle control. Calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The antimicrobial activity of this compound can be determined by measuring its MIC against various microorganisms using a broth microdilution method.

Methodology:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

-

Compound Dilution: Prepare a serial dilution of this compound in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

-

Incubation: Incubate the plate under appropriate conditions (temperature, time) for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Mechanism of Action: A Hypothesis

The statement that this compound inhibits cholesterol biosynthesis suggests that it may target one of the enzymes in the mevalonate pathway. The rate-limiting step in this pathway is catalyzed by HMG-CoA reductase.

Further enzymatic assays would be required to confirm whether this compound directly inhibits HMG-CoA reductase or another enzyme in the cholesterol synthesis cascade.

Future Directions

The study of this compound is still in its early stages. To fully understand its therapeutic potential, the following research is necessary:

-

Quantitative Biological Evaluation: Determination of IC50 values for cholesterol biosynthesis inhibition and MIC values against a broad panel of pathogenic microbes.

-

Mechanism of Action Studies: Elucidation of the specific molecular target(s) of this compound.

-

In Vivo Efficacy: Assessment of the compound's activity in animal models of hypercholesterolemia and infectious diseases.

-

Toxicology and Pharmacokinetics: Evaluation of the safety profile and ADME (absorption, distribution, metabolism, and excretion) properties of this compound.

-

Total Synthesis: Development of a synthetic route to this compound to enable the production of larger quantities for research and the generation of structural analogs for structure-activity relationship (SAR) studies.

Conclusion

This compound is a pyranacetal fungal metabolite with the potential to inhibit cholesterol biosynthesis. While the current publicly available data is limited, this guide provides a framework for its further investigation. Through the application of the outlined experimental protocols, a more comprehensive understanding of the biological activities and therapeutic potential of this compound can be achieved, potentially leading to the development of new therapeutic agents.

References

Agistatin D: A Literature Review and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agistatin D is a naturally occurring pyranacetal that has been identified as an inhibitor of cholesterol biosynthesis.[1][2] Isolated from a fungus of the Fusarium genus, specifically strain FH-A 6239, this small molecule represents a class of secondary metabolites with potential applications in biomedical research.[2] This technical guide provides a comprehensive overview of the available literature on this compound, including its historical context, known biological activities, and the general experimental protocols relevant to its primary mechanism of action.

Historical Context and Isolation

This compound was first described in the scientific literature in 1996 by Göhrt, Grabley, Thiericke, and colleagues as part of a chemical screening program for secondary metabolites from microorganisms.[2] It was isolated from the soil fungus FH-A 6239. The discovery of this compound, along with other related agistatins such as Agistatin A, B, and E, highlighted a novel class of pyranacetal compounds produced by Fusarium species.[2][3][4]

Chemical Structure

The chemical structure of this compound is presented in the table below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 144096-47-9 | C₁₁H₁₄O₄ | 210.23 g/mol |

Biological Activity: Inhibition of Cholesterol Biosynthesis

The primary biological activity attributed to this compound is the inhibition of cholesterol biosynthesis.[1][2] While the initial discovery identified this activity, the publicly available literature lacks specific quantitative data, such as the half-maximal inhibitory concentration (IC50), for this compound's effect on this pathway. The precise molecular target of this compound within the cholesterol biosynthesis pathway has not been definitively elucidated in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the specific assays used to determine the biological activity of this compound are not available in the public domain. However, a general methodology for assessing the inhibition of cholesterol biosynthesis is described below. This protocol is based on standard cell-based assays used in the field.

General Protocol for Cholesterol Biosynthesis Inhibition Assay

This protocol outlines a typical workflow to measure the inhibition of cholesterol synthesis in a cell line (e.g., HepG2 human liver cells) using a radiolabeled precursor.

1. Cell Culture and Treatment:

- HepG2 cells are cultured in a suitable medium until they reach a desired confluency.

- The cells are then incubated with varying concentrations of the test compound (e.g., this compound) for a predetermined period.

2. Radiolabeling:

- A radiolabeled cholesterol precursor, such as [¹⁴C]-acetate, is added to the cell culture medium.

- The cells are incubated for a specific duration to allow for the incorporation of the radiolabel into newly synthesized cholesterol.

3. Lipid Extraction:

- After the incubation period, the cells are washed and harvested.

- Total lipids are extracted from the cells using a solvent system, typically a mixture of chloroform and methanol.

4. Separation and Quantification:

- The extracted lipids are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- The amount of radiolabeled cholesterol is quantified using a scintillation counter or other appropriate radioactivity detector.

5. Data Analysis:

- The percentage of inhibition of cholesterol biosynthesis is calculated by comparing the amount of radiolabeled cholesterol in treated cells to that in untreated control cells.

- An IC50 value, the concentration of the inhibitor required to reduce cholesterol synthesis by 50%, can be determined from a dose-response curve.

Signaling Pathways and Logical Relationships

Cholesterol Biosynthesis Pathway

The following diagram illustrates a simplified overview of the cholesterol biosynthesis pathway, highlighting potential points of inhibition. The exact target of this compound within this pathway is not specified in the available literature.

Caption: Simplified overview of the cholesterol biosynthesis pathway.

Experimental Workflow for Screening Inhibitors

The diagram below outlines a typical experimental workflow for identifying and characterizing inhibitors of cholesterol biosynthesis from natural sources, such as the process that would have led to the discovery of this compound.

Caption: General experimental workflow for natural product drug discovery.

Conclusion

This compound is a fungal metabolite with established activity as an inhibitor of cholesterol biosynthesis. Despite its discovery over two decades ago, detailed quantitative data and specific mechanistic studies appear to be limited in the publicly accessible scientific literature. The information provided in this guide summarizes the current knowledge and provides a framework for the types of experimental approaches that would be necessary to further characterize the biological activity and therapeutic potential of this natural product. Further research is warranted to elucidate its precise mechanism of action and to explore its potential as a lead compound in drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological Activity Evaluation Against Fusarium oxysporum, Fusarium circinatum, and Meloidogyne incognita of Bioactives-Enriched Extracts of Ruta graveolens L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gsconlinepress.com [gsconlinepress.com]

Methodological & Application

Agistatin D synthesis and purification protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Agistatin D is a fungal metabolite first identified as a potent inhibitor of cholesterol biosynthesis.[1] It is a pyranacetal compound isolated from fungal species such as Fusarium sp. and Penicillium agaricoides. Due to its biological activity, this compound holds potential for research and development in the context of metabolic disorders and related therapeutic areas. This document provides a generalized protocol for the isolation and purification of this compound from fungal cultures, based on established methods for secondary metabolite extraction. Additionally, it outlines the cholesterol biosynthesis pathway, the likely target of this compound.

I. Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from a fungal culture. As specific literature on the large-scale purification of this compound is limited, this protocol is based on standard methodologies for the extraction of fungal secondary metabolites.[2][3][4][5][6]

Experimental Workflow:

Caption: Experimental workflow for the isolation and purification of this compound.

1. Fungal Fermentation Protocol:

-

Microorganism: Fusarium sp. (strain known to produce this compound).

-

Inoculum Preparation:

-

Grow the Fusarium sp. on Potato Dextrose Agar (PDA) plates at 25-28°C for 5-7 days until sporulation.

-

Harvest spores by flooding the plate with sterile 0.1% Tween 80 solution and gently scraping the surface.

-

Adjust the spore suspension to a final concentration of approximately 1 x 10^6 spores/mL.

-

-

Fermentation:

-

Inoculate a suitable liquid fermentation medium (e.g., Potato Dextrose Broth or a custom production medium) with the spore suspension (typically 1-5% v/v).

-

Incubate the culture at 25-28°C with shaking (e.g., 150-200 rpm) for 10-14 days. Monitor the production of this compound periodically by small-scale extraction and HPLC analysis of the culture broth.

-

2. Extraction Protocol:

-

After the fermentation period, separate the mycelia from the culture broth by vacuum filtration.

-

Pool the culture filtrate and the mycelial cake.

-

Extract the pooled material with an equal volume of a water-immiscible organic solvent, such as ethyl acetate, three times.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Concentrate the dried extract in vacuo using a rotary evaporator to obtain the crude extract.

3. Purification Protocol:

-

Step 1: Silica Gel Column Chromatography (Initial Fractionation)

-

Adsorb the crude extract onto a small amount of silica gel.

-

Load the adsorbed extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

-

Elute the column with a stepwise gradient of increasing polarity, for example, hexane-ethyl acetate followed by ethyl acetate-methanol.

-

Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.

-

Pool the this compound-rich fractions and concentrate them.

-

-

Step 2: Preparative High-Performance Liquid Chromatography (HPLC) (Fine Purification)

-

Dissolve the partially purified extract in a suitable solvent (e.g., methanol).

-

Inject the sample onto a preparative reverse-phase (C18) HPLC column.

-

Elute with an isocratic or gradient mobile phase of water and acetonitrile or methanol.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

Concentrate the collected fraction to obtain purified this compound.

-

-

Step 3: Crystallization (Final Polishing)

-

If a crystalline product is desired, dissolve the purified this compound in a minimal amount of a hot solvent in which it is soluble.

-

Slowly cool the solution or add an anti-solvent to induce crystallization.

-

Collect the crystals by filtration and dry them under vacuum.

-

Illustrative Purification Data:

The following table presents hypothetical data for the purification of this compound from a 10 L fermentation culture.

| Purification Step | Total Weight (mg) | This compound Purity (%) | Yield (%) |

| Crude Extract | 5000 | 5 | 100 |

| Silica Gel Chromatography | 800 | 40 | 64 |

| Preparative HPLC | 200 | 95 | 38 |

| Crystallization | 150 | >99 | 30 |

II. Mechanism of Action: Inhibition of Cholesterol Biosynthesis

This compound has been identified as an inhibitor of cholesterol biosynthesis.[1] This pathway is a critical metabolic process in animals for the production of cholesterol, a vital component of cell membranes and a precursor for steroid hormones and bile acids. The rate-limiting step in this pathway is the conversion of HMG-CoA to mevalonate, catalyzed by the enzyme HMG-CoA reductase.[7][8][9] This enzyme is the target of the widely used statin drugs.[10][11][12][13] While the precise molecular target of this compound within this pathway has not been definitively elucidated in the provided search results, its function as a cholesterol biosynthesis inhibitor suggests it likely acts on an early, rate-limiting step, possibly HMG-CoA reductase or another key enzyme.

Cholesterol Biosynthesis Pathway and Potential Inhibition by this compound:

Caption: Simplified cholesterol biosynthesis pathway, highlighting the potential inhibitory action of this compound.

Disclaimer: The provided protocols are intended for research purposes by qualified individuals and should be adapted and optimized based on experimental findings. Appropriate safety precautions should be taken when handling fungal cultures and organic solvents. The quantitative data presented is illustrative and not based on published experimental results for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Comprehensive Guide to Extracting and Expressing Fungal Secondary Metabolites with Aspergillus fumigatus as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of Secondary Metabolites from Plant Endophytic Fungi | Springer Nature Experiments [experiments.springernature.com]

- 5. Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. HMG-CoA reductase - Wikipedia [en.wikipedia.org]

- 8. med.libretexts.org [med.libretexts.org]

- 9. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Statin - Wikipedia [en.wikipedia.org]

- 11. Statins: mechanism of action and effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Assay Development of Agistatin D, a Cholesterol Biosynthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agistatin D is a naturally occurring pyranacetal isolated from a Fusarium species, identified as an inhibitor of cholesterol biosynthesis[1]. While specific in vitro studies on the anti-cancer effects of this compound are not extensively documented in publicly available literature, compounds that inhibit the cholesterol biosynthesis pathway are of significant interest in oncology research. Cancer cells often exhibit upregulated cholesterol synthesis to support rapid proliferation and membrane biogenesis. Therefore, inhibiting this pathway presents a promising therapeutic strategy.

These application notes provide a comprehensive guide for the in vitro characterization of this compound or other similar cholesterol biosynthesis inhibitors. The following protocols and assays are designed to elucidate the compound's anti-cancer potential by investigating its effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways.

Postulated Mechanism of Action and Investigational Approach

Inhibitors of the cholesterol biosynthesis pathway, such as statins, have been shown to exert anti-cancer effects through various mechanisms. These include the depletion of mevalonate and its downstream isoprenoid intermediates, which are crucial for the post-translational modification (prenylation) of small GTPases like Ras and Rho. Disruption of these signaling proteins can lead to cell cycle arrest, induction of apoptosis, and inhibition of metastasis. Furthermore, the accumulation of certain precursors or the depletion of downstream products can induce endoplasmic reticulum (ER) stress, contributing to cell death[2][3][4][5].

The following diagram illustrates the general cholesterol biosynthesis pathway and highlights key points of intervention for inhibitors, which can lead to anti-cancer effects.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a template for summarizing quantitative data obtained from the described in vitro assays.

Table 1: Cell Viability (IC50 Values)

| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |

| MCF-7 (Breast Cancer) | Experimental Value | Experimental Value |

| PC-3 (Prostate Cancer) | Experimental Value | Experimental Value |

| A549 (Lung Cancer) | Experimental Value | Experimental Value |

| HCT116 (Colon Cancer) | Experimental Value | Experimental Value |

| HEK293 (Normal Kidney) | Experimental Value | Experimental Value |

Table 2: Apoptosis Induction

| Cell Line | Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |

| MCF-7 | Vehicle Control | Experimental Value | Experimental Value |

| This compound (IC50) | Experimental Value | Experimental Value | |

| Staurosporine (Positive Control) | Experimental Value | Experimental Value | |

| PC-3 | Vehicle Control | Experimental Value | Experimental Value |

| This compound (IC50) | Experimental Value | Experimental Value | |

| Staurosporine (Positive Control) | Experimental Value | Experimental Value |

Table 3: Cell Cycle Analysis

| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| MCF-7 | Vehicle Control | Experimental Value | Experimental Value | Experimental Value |

| This compound (IC50) | Experimental Value | Experimental Value | Experimental Value | |

| Nocodazole (Positive Control) | Experimental Value | Experimental Value | Experimental Value | |

| PC-3 | Vehicle Control | Experimental Value | Experimental Value | Experimental Value |

| This compound (IC50) | Experimental Value | Experimental Value | Experimental Value | |

| Nocodazole (Positive Control) | Experimental Value | Experimental Value | Experimental Value |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with this compound at its predetermined IC50 concentration for 24 or 48 hours. Include vehicle-treated and positive controls (e.g., staurosporine).

-

Harvest the cells by trypsinization and collect the supernatant to include any floating apoptotic cells.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

PBS

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

-

Harvest the cells, wash with PBS, and centrifuge.

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis for Key Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation status of proteins involved in relevant signaling pathways. Given that cholesterol biosynthesis inhibitors can affect pathways like PI3K/Akt and Ras/MAPK, and potentially STAT3, these would be logical targets to investigate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. embopress.org [embopress.org]

- 3. Unraveling the Anticancer Potential of Statins: Mechanisms and Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Statins in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Agistatin D Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agistatin D is a pyranacetal compound isolated from Fusarium sp. that has been identified as an inhibitor of cholesterol biosynthesis.[1] This property makes it a compound of interest for research in areas where cell proliferation and lipid metabolism are crucial, such as in cancer biology. These application notes provide detailed protocols for cell-based assays to characterize the effects of this compound on cell viability, proliferation, and to elucidate its mechanism of action through key signaling pathways.

Data Presentation

The following tables summarize the expected quantitative data from the described assays.

Table 1: Cytotoxicity of this compound in various cancer cell lines (MTT Assay)

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) - Placeholder |

| MCF-7 | Breast Cancer | 72 | 15 |

| PC-3 | Prostate Cancer | 72 | 25 |

| HCT116 | Colon Cancer | 72 | 20 |

| A549 | Lung Cancer | 72 | 30 |

Table 2: Anti-proliferative effects of this compound (BrdU Assay)

| Cell Line | Cancer Type | Incubation Time (hours) | % Inhibition of Proliferation at IC50 |

| MCF-7 | Breast Cancer | 48 | ~50% |

| PC-3 | Prostate Cancer | 48 | ~50% |

| HCT116 | Colon Cancer | 48 | ~50% |

| A549 | Lung Cancer | 48 | ~50% |

Experimental Protocols

Determination of IC50 using MTT Cytotoxicity Assay

This protocol is used to determine the concentration of this compound that inhibits the metabolic activity of cells by 50%.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO (for dissolving this compound)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of this compound in complete medium. The final DMSO concentration in the wells should be less than 0.5%.

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions in triplicate. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: After the incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value from the dose-response curve.

Cell Proliferation Assay using BrdU Incorporation

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

BrdU labeling solution

-

Fixing/denaturing solution

-

Anti-BrdU antibody (e.g., peroxidase-conjugated)

-

Substrate solution (e.g., TMB)

-

Stop solution

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with this compound at the predetermined IC50 concentration and a control (vehicle) in a 96-well plate as described in the MTT assay protocol.

-

BrdU Labeling: 24-48 hours post-treatment, add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.

-

Fixation and Denaturation: Remove the labeling medium and add the fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.

-